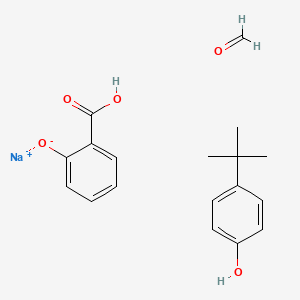
Sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt is a complex polymeric compound. It is known for its unique chemical structure, which combines benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenol, and formaldehyde, with sodium as a counterion. This compound is used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt involves the following steps:
Mixing of Reactants: The primary reactants, including benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenol, and formaldehyde, are mixed in a suitable solvent.
Polymerization Reaction: The mixture undergoes a polymerization reaction under controlled conditions, typically in the presence of a catalyst.
Neutralization: The resulting polymer is neutralized with sodium hydroxide to form the sodium salt of the polymer.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Post-reaction, the polymer is purified, dried, and ground to the desired particle size .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenolic compounds.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Phenolic alcohols.
Substitution: Nitro, chloro, or sulfonic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and resins due to its excellent binding properties
Mécanisme D'action
The mechanism of action of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt involves its interaction with various molecular targets. The phenolic groups in the polymer can form hydrogen bonds and interact with proteins and enzymes, potentially inhibiting their activity. The polymer’s structure allows it to act as a stabilizer and antioxidant, protecting other molecules from degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt .
- Phenol-formaldehyde resins .
- Polyvinylphenol .
Uniqueness
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt is unique due to its combination of benzoic acid and tert-butylphenol units, which impart specific chemical and physical properties. This makes it more versatile in applications requiring stability, reactivity, and binding capabilities compared to other similar compounds .
Propriétés
Numéro CAS |
70145-99-2 |
|---|---|
Formule moléculaire |
C18H21NaO5 |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde |
InChI |
InChI=1S/C10H14O.C7H6O3.CH2O.Na/c1-10(2,3)8-4-6-9(11)7-5-8;8-6-4-2-1-3-5(6)7(9)10;1-2;/h4-7,11H,1-3H3;1-4,8H,(H,9,10);1H2;/q;;;+1/p-1 |
Clé InChI |
ZAHLAZBPXQYKJD-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




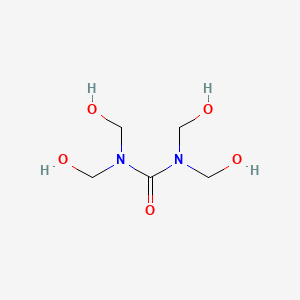

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
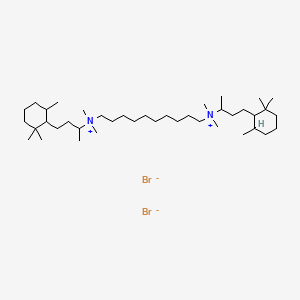
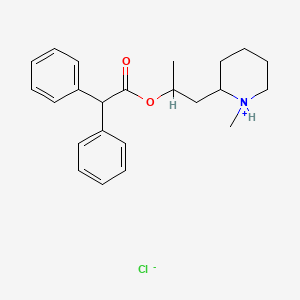
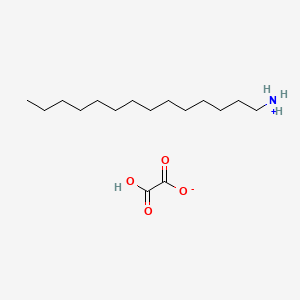
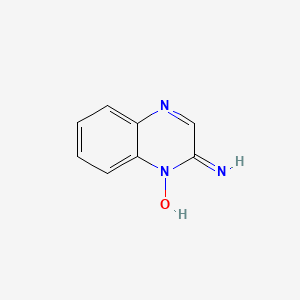
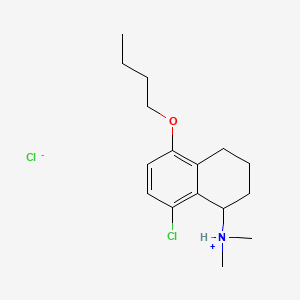
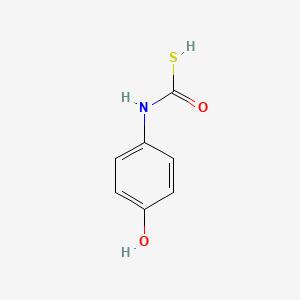

![4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide](/img/structure/B13781541.png)
![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)
